2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
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Overview
Description
2-azabicyclo[211]hexane-4-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors can include pH, temperature, and the presence of other molecules, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves an intramolecular displacement reaction. A primary alkyl chloride reacts with tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations. For instance, a reported method delivered a total of 195 grams of the material . The key synthetic step involves the intramolecular displacement mentioned above, which is scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite and hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like acetonitrile and water .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound can be used in the production of various chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.1.1]hexane-4-carboxylic acid, ethyl ester, hydrochloride: This compound has a similar bicyclic structure but includes an ethyl ester group.
Bicyclo[2.1.1]hexane derivatives: These compounds share the bicyclic framework but differ in functional groups and substitutions.
Uniqueness
2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is unique due to the presence of the nitrogen atom within the bicyclic ring system. This feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFTWHHKGGYGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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